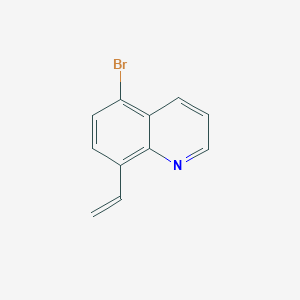

5-Bromo-8-vinylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-ethenylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c1-2-8-5-6-10(12)9-4-3-7-13-11(8)9/h2-7H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOPKGTWADUFRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C2C(=C(C=C1)Br)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Bromo 8 Vinylquinoline

Reactivity of the Aryl Bromide Moiety

The bromine atom at the C5 position of the quinoline (B57606) ring is a key site for synthetic modification, primarily through transition-metal catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic reagents.

The aryl bromide group of 5-bromo-8-vinylquinoline is amenable to several palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. libretexts.org The general mechanism involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgnih.gov

For this compound, the Suzuki-Miyaura coupling offers a direct route to introduce various aryl or vinyl substituents at the C5 position. While specific examples for this compound are not detailed in the provided sources, the successful coupling of other bromoquinolines, such as 5-bromo-8-methoxyquinoline (B186703) with substituted phenylboronic acids, demonstrates the feasibility of this transformation on the quinoline scaffold. researchgate.net The reaction conditions typically involve a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) and a base. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

|---|

This table is illustrative of Suzuki-Miyaura reactions on a similar quinoline core.

The Hartwig-Buchwald amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds between aryl halides and amines. ias.ac.inwikipedia.org This method is favored for its mild reaction conditions and generally high yields compared to other C-N bond-forming strategies. ias.ac.in The choice of an appropriate phosphine (B1218219) ligand is crucial for the success of the reaction. ias.ac.inresearchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination of the resulting aryl amine. wikipedia.orglibretexts.org

Research has demonstrated the successful application of this reaction to 5-bromoquinoline (B189535) derivatives. For instance, 5-bromo-8-benzyloxyquinoline has been effectively coupled with various secondary anilines using palladium acetate (B1210297) as the catalyst and sterically demanding phosphine ligands such as (2-biphenyl)di-tert-butylphosphine (Johnphos). ias.ac.inresearchgate.net

Table 2: Hartwig-Buchwald Amination of a 5-Bromoquinoline Derivative

| Aryl Halide | Amine | Catalyst/Ligand | Product |

|---|---|---|---|

| 5-Bromo-8-benzyloxyquinoline | N-methylaniline | Pd(OAc)₂ / Johnphos | 5-(N-methylanilino)-8-benzyloxyquinoline |

| 5-Bromo-8-benzyloxyquinoline | 3-MeO-N-methylaniline | Pd(OAc)₂ / Johnphos | 5-(3-MeO-N-methylanilino)-8-benzyloxyquinoline |

Data compiled from studies on 5-bromo-8-benzyloxyquinoline, a closely related substrate. ias.ac.inresearchgate.net

Sonogashira Coupling: This reaction couples aryl or vinyl halides with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, typically in the presence of an amine base. gold-chemistry.orgorganic-chemistry.org It is a highly reliable method for the synthesis of aryl alkynes and conjugated enynes. gold-chemistry.org The reaction can often be carried out at room temperature and tolerates a wide array of functional groups. nrochemistry.com Given the reactivity of other bromoquinolines in palladium-catalyzed reactions, it is anticipated that this compound would readily undergo Sonogashira coupling to yield 5-alkynyl-8-vinylquinoline derivatives. ajouronline.comresearchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is known for its high stereoselectivity, typically favoring the trans product. youtube.combyjus.com The mechanism proceeds through oxidative addition, migratory insertion of the alkene, and subsequent beta-hydride elimination. byjus.com The aryl bromide moiety of this compound is a suitable substrate for this transformation, allowing for the introduction of various alkenyl groups at the C5 position.

Negishi Coupling: The Negishi coupling is a versatile carbon-carbon bond-forming reaction between an organic halide and an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is the high functional group tolerance due to the moderate reactivity of organozinc reagents. wikipedia.orgyoutube.com This reaction allows for the coupling of sp², sp³, and sp carbon atoms to the aryl halide. wikipedia.org The preparation of the organozinc reagent often involves transmetalation from an organolithium or Grignard reagent. youtube.com this compound is expected to be a viable substrate for Negishi coupling, enabling the formation of C-C bonds with a diverse range of organic fragments. nih.gov

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negative charge of the intermediate. libretexts.orgyoutube.com

For this compound, the quinoline ring itself is an electron-deficient aromatic system, which can facilitate nucleophilic attack. However, the absence of a strong electron-withdrawing group ortho or para to the bromine atom suggests that forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to effect a nucleophilic aromatic substitution. youtube.com A concerted SNAr mechanism has also been reported for other halogenated nitrogen-containing heterocycles like 5-bromo-1,2,3-triazines. nih.gov

The aryl bromide of this compound can be converted into an organometallic reagent, such as a Grignard reagent, through reaction with magnesium metal. mnstate.edu The formation of this Grignard reagent, 5-(magnesiobromo)-8-vinylquinoline, would reverse the polarity at the C5 position, turning it into a nucleophilic center. This powerful intermediate can then react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.com For example, reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol. masterorganicchemistry.com

Care must be taken during the formation of the Grignard reagent to use anhydrous conditions, as any trace of water will protonate and destroy the reagent. mnstate.eduorgsyn.org An alternative metalation strategy could involve lithium-halogen exchange using an organolithium reagent, which would similarly generate a nucleophilic species at the C5 position, ready for subsequent reaction with electrophiles.

Advanced Spectroscopic and Computational Characterization of 5 Bromo 8 Vinylquinoline

Structural Elucidation Methodologies

The definitive structure of 5-Bromo-8-vinylquinoline would be established using a combination of high-resolution mass spectrometry to confirm its elemental composition, and the spectroscopic techniques outlined below to determine its connectivity and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline (B57606) ring and the vinyl group.

Quinoline Ring Protons: The spectrum would display signals for five protons. H2, H3, and H4 on the pyridine (B92270) ring would likely appear as a characteristic set of coupled multiplets (doublets or doublet of doublets) in the downfield region (typically δ 8.0-9.0 ppm). The H6 and H7 protons on the benzene (B151609) ring would appear as an AX system (two coupled doublets), likely in the range of δ 7.0-8.0 ppm.

Vinyl Group Protons: The -CH=CH₂ group would exhibit a classic AMX spin system. The proton on the carbon attached to the ring (Hα) would likely be a doublet of doublets in the δ 6.5-7.5 ppm region. The two terminal protons (Hβ, cis and trans) would appear as distinct doublet of doublets in the δ 5.5-6.5 ppm region, with characteristic coupling constants for geminal, cis, and trans relationships.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Quinoline Ring Carbons: Nine signals would correspond to the quinoline core. The carbon bearing the bromine atom (C5) would be shifted, and its chemical shift could be predicted using substituent effect tables. Quaternary carbons (C4a, C5, C8, C8a) would be identifiable.

Vinyl Group Carbons: Two signals would correspond to the vinyl group. The carbon directly attached to the ring (-CH=) would appear around δ 130-140 ppm, while the terminal carbon (=CH₂) would be found further upfield, around δ 115-125 ppm.

To unambiguously assign each proton and carbon signal, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would connect H2-H3, H3-H4, and H6-H7, confirming their positions on the quinoline ring. It would also show correlations between the vinyl protons (Hα to both Hβ protons), confirming the vinyl fragment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would allow for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. For instance, the vinyl proton Hα would show a correlation to the quinoline carbon C8, confirming the attachment point of the vinyl group. Protons H6 and H7 would show correlations to C5 and C8, helping to place the bromine atom and vinyl group correctly.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

C-H stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. Vinylic C-H stretches would also be found in this region.

C=C and C=N stretching: Aromatic ring stretching vibrations for C=C and C=N bonds would be observed in the 1600-1450 cm⁻¹ region. A distinct band for the vinyl C=C stretch would be expected around 1630 cm⁻¹.

C-H bending: Out-of-plane C-H bending vibrations for the aromatic and vinyl protons would be prominent in the fingerprint region (below 1000 cm⁻¹), and their specific positions can hint at the substitution pattern.

C-Br stretching: The C-Br stretch is expected to appear as a strong absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Raman spectroscopy would provide complementary information to IR. The highly symmetric C=C stretching vibrations of the aromatic ring and the vinyl group, which may be weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum. The C-Br bond would also be Raman active.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the structural and electronic properties of molecules due to its favorable balance of accuracy and computational cost. uwa.edu.auq-chem.com

Geometry optimization using DFT is a computational procedure that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable structure. semanticscholar.orgyoutube.com For this compound, calculations would begin with an approximate structure, and the algorithm would iteratively adjust bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. This process would confirm the planarity of the bicyclic quinoline core and determine the preferred rotational conformation of the 8-vinyl group relative to the ring. The analysis would likely show that a conformation where the vinyl group is nearly coplanar with the quinoline ring is energetically favored, as this maximizes π-conjugation.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C5-Br | ~1.90 |

| C8-C(vinyl) | ~1.48 |

| C(vinyl)=C(vinyl) | ~1.34 |

| Bond Angles (°) | |

| C4-C5-Br | ~120.5 |

| N1-C8-C(vinyl) | ~118.0 |

| Dihedral Angles (°) | |

| C7-C8-C(vinyl)-C(vinyl) | ~0 or ~180 |

DFT calculations are widely used to predict spectroscopic properties that can be compared with experimental data. By computing the second derivatives of the energy with respect to atomic positions, a molecule's vibrational frequencies (IR and Raman spectra) can be calculated. researchgate.net Theoretical vibrational frequencies are often systematically higher than experimental values and are therefore multiplied by a scaling factor to improve agreement. nih.gov Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts by calculating the magnetic shielding around each nucleus.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretch (vinyl) | =C-H | ~3080 |

| C=C stretch (vinyl) | -CH=CH₂ | ~1630 |

| C=C/C=N stretch (ring) | Quinoline | ~1590, ~1500 |

| C-H out-of-plane bend (vinyl) | -CH=CH₂ | ~990, ~910 |

| C-Br stretch | Aryl-Br | ~650 |

To gain deeper insight into the bonding and electronic distribution, advanced computational analyses are performed on the DFT-calculated wavefunction.

| Analysis Type | Description | Predicted Value / Interaction | |

|---|---|---|---|

| Natural Atomic Charge (e) | N1 | Nitrogen atom | ~ -0.55 |

| Br | Bromine atom | ~ -0.05 | |

| C5 | Carbon bonded to Bromine | ~ +0.10 | |

| Donor-Acceptor Interaction | LP(1) N1 → π(C2-C3) | Delocalization of Nitrogen lone pair | Significant stabilization energy |

| π(C6-C7) → π(C4a-C8a) | π-conjugation within the ring system | Significant stabilization energy |

Atoms in Molecules (AIM) Theory provides an alternative method to analyze the electronic structure by partitioning the electron density based on its topology. AIM defines atoms and the chemical bonds between them through the analysis of critical points in the electron density. This approach allows for a rigorous, quantitative description of bond properties, such as their strength and polarity, based on the characteristics of the electron density at the bond critical point.

Molecular Docking and Ligand Binding Studies

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a target protein. In the absence of direct experimental data for this compound, insights can be gleaned from studies on structurally analogous quinoline derivatives. Research has consistently demonstrated that the quinoline core is a versatile scaffold for developing inhibitors for a range of enzymes, including HIV reverse transcriptase, EGFR-tyrosine kinase, and Dipeptidyl Peptidase (DPP IV). nih.govnih.govresearchgate.net

Studies on bromo-substituted quinoline derivatives have highlighted the role of the halogen in enhancing binding affinity. The bromo group can participate in halogen bonding and other non-covalent interactions, contributing to the stability of the ligand-protein complex. nih.gov For instance, in the context of HIV reverse transcriptase inhibitors, quinoline derivatives featuring a bromo-substituted phenyl ring exhibited superior binding affinity compared to their chloro and fluoro counterparts. nih.gov This suggests that the bromine atom at the 5-position of this compound could similarly engage in favorable interactions within a protein's active site.

The vinyl group at the 8-position introduces a region of electron density that can be involved in π-π stacking or hydrophobic interactions with amino acid residues. An in silico study on vinylquinoline derivatives as potential anti-diabetic agents revealed that these compounds exhibit docking scores comparable to the standard drug, Metformin Hydrochloride, when evaluated against Dipeptidyl Peptidase (DPP IV). researchgate.net This indicates that the vinyl substituent can positively contribute to the binding energetics.

The following interactive data table summarizes the docking scores and key interactions of various functionalized quinoline derivatives with their respective protein targets, providing a comparative framework for estimating the potential binding characteristics of this compound.

| Compound Class | Protein Target | Key Interactions | Docking Score (kcal/mol) | Reference |

| Bromo-substituted quinoline | HIV Reverse Transcriptase | Hydrophobic interactions, Hydrogen bonding | -10.67 | nih.gov |

| Substituted quinolines | EGFR-Tyrosine Kinase | Hydrogen bonding with Cys-797 and Tyr-801 | Not specified | nih.gov |

| Vinylquinoline derivatives | Dipeptidyl Peptidase (DPP IV) | Comparable to Metformin Hydrochloride | Not specified | researchgate.net |

| Quinoline-thiazole hybrids | BCR-ABL1 Tyrosine Kinase | Hydrogen bonding with Met318, π interactions | -7.2 to -8.9 | scielo.br |

These studies collectively suggest that this compound possesses the structural features necessary for effective binding to various enzymatic targets. The bromo group can act as a halogen bond donor, while the vinyl group can participate in hydrophobic and π-system interactions, and the quinoline nitrogen can form crucial hydrogen bonds.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. nih.govnih.gov For functionalized quinolines like this compound, computational studies can provide detailed insights into reaction pathways, transition state structures, and the influence of substituents on reactivity.

The reactivity of the quinoline ring can be modulated by the electronic effects of the bromo and vinyl substituents. The bromine atom, being electron-withdrawing, can influence the regioselectivity of electrophilic and nucleophilic attacks on the quinoline core. Conversely, the vinyl group can participate in various addition and polymerization reactions.

Computational studies on the functionalization of quinolines have successfully mapped out reaction pathways for processes such as C-H activation and the formation of new C-C bonds. mdpi.com For example, DFT calculations have been employed to support experimentally observed reaction pathways in the synthesis of functionalized quinolines, identifying key intermediates and rate-determining steps. nih.gov

A plausible computational approach to elucidate the reaction mechanisms of this compound would involve:

Transition State Searching: Identifying the transition state structures for potential reactions, such as electrophilic aromatic substitution, nucleophilic addition to the vinyl group, or metal-catalyzed cross-coupling reactions at the bromine position.

Energy Profile Calculation: Determining the activation energies and reaction enthalpies to predict the most favorable reaction pathways.

Molecular Orbital Analysis: Examining the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and sites susceptible to attack.

For instance, in the context of the oxidative hydroxylation of quinoline catalyzed by quinoline 2-oxidoreductase, DFT calculations have been used to predict the transition state structure and support a concerted reaction mechanism involving hydride transfer. nih.gov Such computational methodologies could be applied to this compound to predict its metabolic pathways or its behavior in various chemical transformations.

The following table outlines key computational parameters that would be investigated to elucidate the reaction mechanisms of this compound.

| Computational Parameter | Information Gained | Relevance to this compound |

| Transition State Geometry | Structure of the highest energy point along the reaction coordinate | Predicts the stereochemical outcome and steric hindrances of reactions. |

| Activation Energy (ΔG‡) | Energy barrier for a reaction to occur | Determines the reaction rate and feasibility under specific conditions. |

| Reaction Enthalpy (ΔH) | Heat absorbed or released during a reaction | Indicates whether a reaction is exothermic or endothermic. |

| Mulliken Atomic Charges | Distribution of electron density across the molecule | Identifies electrophilic and nucleophilic centers. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Highest occupied and lowest unoccupied molecular orbitals | Predicts the regioselectivity of reactions. |

By applying these computational techniques, a comprehensive understanding of the chemical reactivity and potential transformations of this compound can be achieved, guiding its application in synthetic chemistry and materials science.

Applications in Advanced Organic Synthesis and Chemical Sciences

Building Block for Complex Heterocyclic Scaffolds

The dual functionality of 5-Bromo-8-vinylquinoline makes it an excellent starting material for constructing more complex molecular architectures, including functionalized quinolines and elaborate fused ring systems.

The strategic functionalization of the quinoline (B57606) ring is a key method for developing new compounds with enhanced pharmacological profiles. rsc.org this compound offers two primary handles for modification: the C-Br bond at position 5 and the vinyl group at position 8.

C-Br Bond Activation: The bromine atom at the C-5 position is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents. For instance, 5-bromo-benzo[h]quinoline, a structurally related compound, has been successfully used in reactions that form C-C, C-O, and C-N bonds, highlighting the utility of the bromo group as a synthetic linchpin. researchgate.net

Vinyl Group Transformations: The vinyl group at the C-8 position can undergo numerous chemical transformations. It can be hydrogenated to an ethyl group, oxidized to a carboxylic acid or an aldehyde, or participate in polymerization and cycloaddition reactions.

These reactions enable the synthesis of a diverse library of quinoline derivatives from a single, readily accessible starting material. The precise and selective introduction of varied functional groups is a transformative strategy for expanding chemical space and discovering novel compounds. rsc.org

| Reactive Site | Position | Potential Reactions | Introduced Functional Groups |

|---|---|---|---|

| Bromo Group | C-5 | Suzuki Coupling, Heck Reaction, Sonogashira Coupling, Buchwald-Hartwig Amination | Aryl, Alkyl, Alkenyl, Alkynyl, Amino groups |

| Vinyl Group | C-8 | Hydrogenation, Oxidation, Epoxidation, Heck Reaction, Metathesis | Ethyl, Carboxylic Acid, Aldehyde, Epoxide, Substituted Alkenes |

Fused heterocyclic systems containing a quinoline nucleus are an important class of compounds due to their wide spectrum of biological properties. nih.gov The reactive sites on this compound can be exploited to construct additional rings onto the quinoline scaffold, leading to polycyclic and often rigid molecular structures.

One common strategy involves a two-step process where a cross-coupling reaction at the C-5 position introduces a side chain, which then undergoes an intramolecular cyclization reaction with the vinyl group at C-8 or a neighboring position. For example, bromo-substituted quinolines can be heated with reagents like sodium azide (B81097) to undergo intramolecular cyclocondensation, directly furnishing new tetracyclic ring systems. nih.gov The vinyl group can also act as a dienophile in Diels-Alder reactions or participate in ring-closing metathesis to form macrocycles or additional fused rings. These synthetic routes provide access to complex scaffolds that are otherwise difficult to obtain.

Role in Medicinal Chemistry Research (as a Scaffold for Lead Compound Development)

The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets, leading to a wide range of pharmacological activities. nih.govnih.govnih.gov Quinoline derivatives have shown potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents. nih.gov this compound serves as an ideal starting point for the development of new therapeutic agents based on this privileged structure.

The development of new drugs often involves the synthesis of a library of related compounds to screen for biological activity. researchgate.neteurekaselect.com Starting with this compound, medicinal chemists can systematically modify the C-5 and C-8 positions to create a diverse set of new molecules. For instance, research has shown that novel brominated methoxyquinolines and nitrated bromoquinolines exhibit significant inhibitory activity against various cancer cell lines. nih.gov The synthesis of new 4-anilinoquinoline-3-carboxamide derivatives has also yielded compounds with potent anticancer activity targeting the EGFR kinase. nih.gov The goal is to identify novel derivatives with improved efficacy, target selectivity, and safety profiles. rsc.org

| Quinoline Derivative Class | Biological Target/Activity | Reference Finding |

|---|---|---|

| Brominated Methoxyquinolines | Antiproliferative (Anticancer) | Showed significant inhibitory activity against HT29, HeLa, and C6 cancer cell lines. nih.gov |

| 4-Anilinoquinoline-3-carboxamides | Anticancer (EGFR-TK inhibitors) | Compound 7b showed potent inhibitory activity on the EGFR TK enzyme with 67% inhibition. nih.gov |

| Schiff Bases of Quinoline | Antibacterial, Anthelmintic | Certain synthesized compounds showed good effectiveness against both Gram-positive and Gram-negative bacteria. jneonatalsurg.com |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify which parts of a molecule are responsible for its biological effects. georgiasouthern.edugeorgiasouthern.edu This is achieved by synthesizing a series of structural analogs and evaluating how changes in the structure affect their biological activity. georgiasouthern.edu

The this compound scaffold is exceptionally well-suited for SAR studies.

Probing the C-5 Position: The bromine can be replaced with a variety of other groups (e.g., hydrogen, methyl, phenyl, methoxy) via organometallic coupling reactions. Comparing the biological activities of these analogs reveals the importance of the size, electronics, and hydrogen-bonding capacity of the substituent at this position. Studies on other quinolines have confirmed that bromination at different positions is a crucial strategy for synthesizing new bioactive derivatives. nih.gov

Probing the C-8 Position: The vinyl group can be modified to an ethyl, ethynyl, carboxylic acid, or other functional group. This allows researchers to determine how changes in flexibility, polarity, and reactivity at the C-8 position influence the molecule's interaction with its biological target.

These systematic modifications help to build a comprehensive SAR model, guiding the rational design of more potent and selective drug candidates. researchgate.netresearchgate.net

Modern drug discovery increasingly relies on computational methods to accelerate the identification of promising lead compounds. Techniques like molecular docking and pharmacophore modeling are used to predict how a molecule might bind to a biological target, such as an enzyme or a receptor. nih.gov

A virtual library of thousands of potential derivatives can be generated computationally from the this compound core by adding various substituents at the C-5 and C-8 positions. These virtual compounds can then be screened in silico against a specific biological target. The models calculate binding energies and predict binding poses, allowing researchers to prioritize a smaller, more manageable number of compounds for actual synthesis and laboratory testing. eurekaselect.comnih.gov This computational pre-screening saves significant time and resources in the early stages of drug development.

Contributions to Material Science and Engineering

The distinct chemical functionalities of this compound make it a valuable precursor in the development of advanced materials with tailored properties for various technological applications.

Precursor for Advanced Organic Materials

This compound is a key starting material in the synthesis of specialized organic materials. The presence of the vinyl group allows for polymerization, leading to the formation of novel polymers with the quinoline moiety incorporated into their structure. The bromo group offers a reactive site for a variety of cross-coupling reactions, enabling the introduction of different functional groups to further modify the material's properties. This dual functionality allows for the creation of a diverse range of materials with potential applications in electronics, photonics, and sensor technology.

Applications in Optoelectronics and Photovoltaics

Quinoline and its derivatives have garnered significant interest for their use in organic materials for optoelectronics due to their high thermal and oxidative stability, good film-forming capabilities, high photoluminescence, and excellent electron transport properties. nih.gov While direct applications of this compound in commercially available optoelectronic devices are not extensively documented, its structural motifs are relevant to materials used in these fields. For instance, quinoline-based polymers are explored for their potential in creating materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.gov The ability to tune the electronic and optical properties of polymers by incorporating quinoline units makes them attractive for these applications. nih.gov

The development of quinoxaline-based semiconducting polymers, which share structural similarities with quinoline derivatives, has shown promise in photovoltaic applications. koreascience.krresearchgate.net These polymers, when blended with other materials, have been used to fabricate polymer solar cells. koreascience.kr The performance of such devices is influenced by the molecular structure of the polymer, which affects its absorption spectrum and energy levels. koreascience.krresearchgate.net

Development of Functional Polymers and Conjugated Systems

The vinyl group on this compound is particularly amenable to polymerization techniques, including controlled radical polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. The resulting polymers, containing the 5-bromo-8-quinoline side group, can be further functionalized via the bromo substituent, leading to a wide range of functional materials.

Conjugated polymers incorporating quinoline units are of particular interest for their potential in organic electronics. nih.govrsc.org These materials can exhibit semiconducting properties, making them suitable for applications in transistors, sensors, and other electronic devices. nih.gov The ability to design and synthesize conjugated polymers with specific optoelectronic properties is a key area of research in materials science. rsc.org

Catalytic Applications and Ligand Design

The nitrogen atom in the quinoline ring of this compound provides a coordination site for metal ions, making it a valuable scaffold for the design of ligands for catalysis.

Chiral Ligand Development in Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Quinoline-containing chiral ligands have been successfully employed in a variety of asymmetric reactions. researchgate.net While specific examples detailing the use of this compound as a starting material for chiral ligands are not prevalent in the literature, its structure provides a versatile platform for such development. The vinyl group can be modified to introduce chiral auxiliaries, and the bromo group allows for the attachment of other coordinating groups, leading to the synthesis of novel chiral ligands. The resulting ligands can then be complexed with transition metals to create catalysts for enantioselective transformations. researchgate.netmdpi.com

Organometallic Catalyst Systems Incorporating Quinoline Moieties

Organometallic complexes containing quinoline-based ligands have shown significant catalytic activity in various organic transformations. mdpi.com The electronic properties of the quinoline ring can influence the reactivity of the metal center, thereby affecting the efficiency and selectivity of the catalyst. The this compound framework can be incorporated into organometallic systems, where the quinoline nitrogen and potentially other introduced donor atoms can coordinate to a metal center. Such complexes have the potential to be active catalysts in cross-coupling reactions, hydrogenations, and other important chemical processes. The specific substituents on the quinoline ring can be tuned to modulate the catalytic performance of the resulting organometallic complex.

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Mechanistic Understanding

The synthesis of 5-Bromo-8-vinylquinoline, while not explicitly detailed in readily available literature, can be strategically envisioned through established organometallic cross-coupling reactions. The foundational quinoline (B57606) core is accessible through various well-documented synthetic routes. The subsequent introduction of the bromo and vinyl groups at positions 5 and 8 respectively, presents a synthetic challenge that can be addressed by modern catalytic methods.

Plausible synthetic strategies would likely involve a multi-step sequence starting from a suitable quinoline precursor. For instance, the synthesis of a di-halogenated quinoline, such as 5-bromo-8-iodoquinoline (B572639), could serve as a key intermediate. The differential reactivity of the C-I and C-Br bonds under palladium catalysis would allow for selective vinylation at the 8-position.

Two of the most powerful and versatile methods for such a transformation are the Stille coupling and the Heck coupling reactions.

Stille Coupling: This reaction would involve the palladium-catalyzed cross-coupling of 5-bromo-8-iodoquinoline with an organotin reagent, such as vinyltributyltin. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the desired vinylated product and regenerate the catalyst. wikipedia.orglibretexts.org

Heck Coupling: Alternatively, the Heck reaction offers a phosphine-free approach to vinylation. organic-chemistry.org This method would involve the palladium-catalyzed reaction of 5-bromo-8-iodoquinoline with ethylene (B1197577) gas or a vinylboronic acid derivative. The mechanism also follows a catalytic cycle initiated by the oxidative addition of the aryl halide to the palladium catalyst. libretexts.org

The choice between these methods would depend on factors such as substrate compatibility, catalyst availability, and desired reaction conditions. A systematic study of these synthetic routes would be a significant achievement in the chemistry of functionalized quinolines.

| Reaction | Key Reagents | Catalyst | General Advantages |

| Stille Coupling | 5-Bromo-8-iodoquinoline, Vinyltributyltin | Palladium complex (e.g., Pd(PPh₃)₄) | Mild reaction conditions, tolerance of various functional groups. |

| Heck Coupling | 5-Bromo-8-iodoquinoline, Ethylene or Vinylboronic acid | Palladium salt (e.g., Pd(OAc)₂) | Atom economical (with ethylene), avoids toxic tin reagents. |

This table provides a conceptual overview of potential synthetic routes.

A thorough mechanistic investigation of these coupling reactions on the 5-bromoquinoline (B189535) scaffold would provide valuable insights into the electronic and steric effects of the bromo substituent on the reactivity of the 8-position.

Untapped Potential in Organic Synthesis and Materials Science

The bifunctional nature of this compound, possessing both a reactive vinyl group and a halogenated aromatic ring, makes it a highly versatile precursor for a myriad of applications that remain largely unexplored.

In organic synthesis , the vinyl group can participate in a wide array of transformations, including:

Polymerization: The vinyl functionality allows this compound to act as a monomer for the synthesis of novel functional polymers. The resulting polyquinolines would possess unique electronic and optical properties, potentially finding applications in organic electronics, sensors, and as specialty coatings.

Diels-Alder Reactions: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions, providing access to complex polycyclic aromatic systems.

Metathesis Reactions: Olefin metathesis offers a powerful tool for the construction of new carbon-carbon double bonds, enabling the synthesis of more complex quinoline derivatives.

The bromine atom at the 5-position provides another handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This opens the door to the synthesis of a diverse library of polysubstituted quinoline derivatives with tailored properties.

In materials science , the unique electronic structure of the quinoline ring, combined with the polymerizable vinyl group, suggests significant potential for the development of advanced materials. Poly(this compound) and its derivatives could exhibit interesting photophysical properties, making them candidates for:

Organic Light-Emitting Diodes (OLEDs): The quinoline moiety is known to be a good electron-transporting and emitting component in OLED devices.

Organic Photovoltaics (OPVs): Functionalized polyquinolines could be explored as electron-acceptor or electron-donor materials in bulk heterojunction solar cells.

Chemosensors: The nitrogen atom in the quinoline ring and the potential for functionalization at the 5-position could be exploited for the development of selective chemosensors for metal ions or other analytes.

Future Prospects in Computational Chemistry and Rational Design

Computational chemistry offers a powerful tool to predict and understand the properties of this compound and its derivatives, thereby guiding synthetic efforts and the rational design of new materials. Density Functional Theory (DFT) calculations can be employed to investigate various molecular properties.

Key areas for computational investigation include:

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution can provide insights into the electronic transitions, charge transport properties, and reactivity of the molecule. ajchem-a.comresearchgate.netnih.gov This information is crucial for designing materials for electronic and optoelectronic applications.

Reaction Mechanisms: Computational modeling can be used to elucidate the detailed mechanisms of the synthetic reactions used to prepare and functionalize this compound. This can help in optimizing reaction conditions and predicting the feasibility of new transformations.

Spectroscopic Properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization of newly synthesized compounds and provide a deeper understanding of their electronic structure.

| Computational Method | Predicted Property | Relevance |

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, electron density distribution | Prediction of electronic and optical properties for materials science applications. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Rational design of dyes, sensors, and OLED materials. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction pathways and transition states | Optimization of synthetic routes and understanding of reaction mechanisms. |

This table outlines potential computational approaches and their applications.

The synergy between computational prediction and experimental validation will be instrumental in unlocking the full potential of this compound.

Interdisciplinary Research Opportunities

The versatile structure of this compound creates numerous opportunities for interdisciplinary research, bridging the gap between chemistry, materials science, and biology.

Medicinal Chemistry: Quinoline derivatives are well-known for their wide range of biological activities. The ability to functionalize this compound at both the vinyl and bromo positions allows for the creation of diverse molecular scaffolds that could be screened for potential therapeutic applications.

Catalysis: The nitrogen atom of the quinoline ring can act as a ligand for metal centers. Polymers or copolymers of this compound could be utilized as novel catalyst supports, combining the catalytic activity of a metal with the processability of a polymer.

Nanomaterials: The incorporation of this compound into nanomaterials, such as nanoparticles or quantum dots, could lead to hybrid materials with unique optical and electronic properties for applications in bioimaging and sensing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-8-vinylquinoline, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Common synthetic approaches include bromination of 8-vinylquinoline precursors using N-bromosuccinimide (NBS) under radical initiation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with vinyl boronic acids. Optimization involves varying solvents (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄). DOE (Design of Experiments) can systematically identify critical factors. Yield improvements (>80%) are achievable by controlling moisture levels and inert atmospheres .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., vinyl proton signals at δ 5.5–6.5 ppm; bromine-induced deshielding).

- HPLC-MS : Purity assessment (>95%) via reverse-phase C18 columns (ACN/water gradient) coupled with ESI-MS for molecular ion validation ([M+H]+ at m/z 260–265).

- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects of bromine and vinyl groups on quinoline ring distortion .

Q. How can researchers design initial pharmacological screens to assess this compound’s bioactivity?

- Methodological Answer : Use cell-based assays (e.g., cytotoxicity in HEK293 or HepG2 lines) with IC₅₀ determination via MTT assays. Pair with molecular docking to predict binding affinity to targets like kinase domains. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate runs and ANOVA for statistical significance (p < 0.05) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are suitable for predicting the electronic properties of this compound, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Mulliken charges, HOMO-LUMO gaps, and electrostatic potentials. Compare computed IR/Raman spectra with experimental data to validate accuracy. Discrepancies >5% in bond lengths may require hybrid functional adjustments (e.g., M06-2X) or solvent effect modeling (PCM) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Conduct meta-analysis of literature data, focusing on variables like assay conditions (pH, temperature) and cell lines. Use Bland-Altman plots to assess inter-study variability. Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell viability). Contradictions may arise from impurity profiles—characterize batches via HPLC and quantify trace metals (ICP-MS) .

Q. What experimental frameworks ensure the stability of this compound under varying storage and reaction conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Assess photodegradation via UV exposure (ICH Q1B guidelines). For reaction stability, track decomposition byproducts (GC-MS) under acidic/alkaline conditions. Use Arrhenius modeling to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.